

# Western blot protocol for p-ERK after "CCR6 inhibitor 1" treatment

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## **Application Note:**

Topic: Western Blot Protocol for Phosphorylated ERK (p-ERK) Following Treatment with "CCR6 inhibitor 1"

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The C-C chemokine receptor 6 (CCR6) and its unique ligand, CCL20, are key players in immune cell trafficking and have been implicated in the pathogenesis of various inflammatory diseases and cancers.[1][2][3] The binding of CCL20 to CCR6 activates several intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation, survival, and migration. [1][4][5] "CCR6 inhibitor 1" is a potent and selective antagonist of CCR6 that has been shown to markedly block ERK phosphorylation, suggesting its potential as a therapeutic agent in diseases driven by CCR6 signaling.[6] This application note provides a detailed protocol for performing a Western blot to detect changes in ERK phosphorylation (p-ERK) in cells treated with "CCR6 inhibitor 1".

# **Signaling Pathway**

The binding of the chemokine CCL20 to its receptor CCR6 initiates a signaling cascade that leads to the phosphorylation and activation of ERK. "CCR6 inhibitor 1" is designed to block

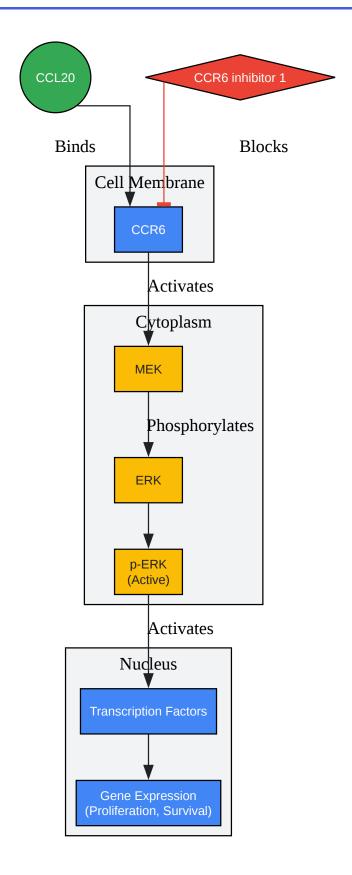




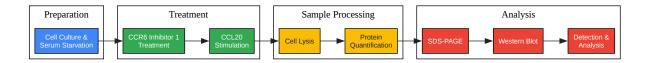


this interaction, thereby preventing downstream signaling and subsequent ERK phosphorylation.









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